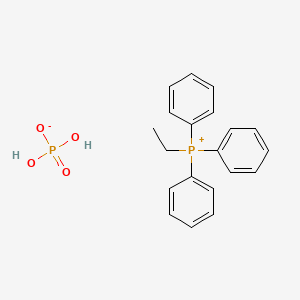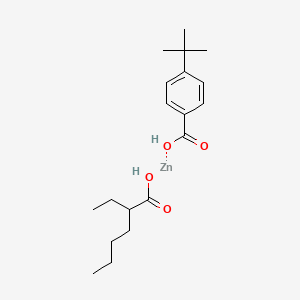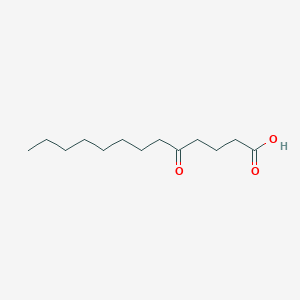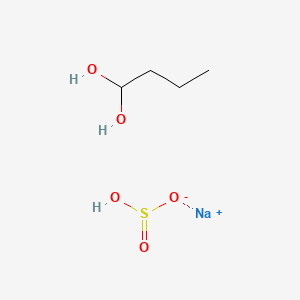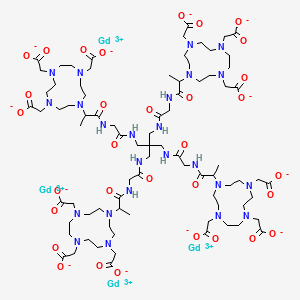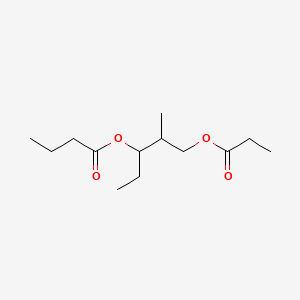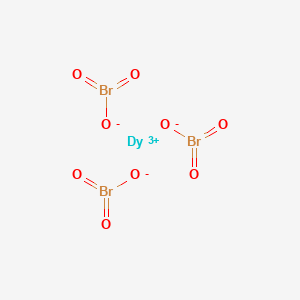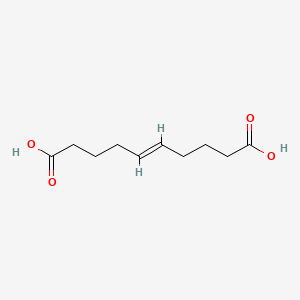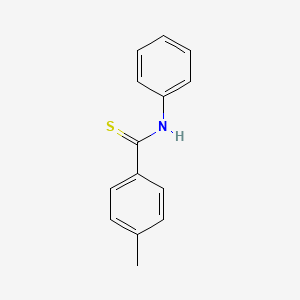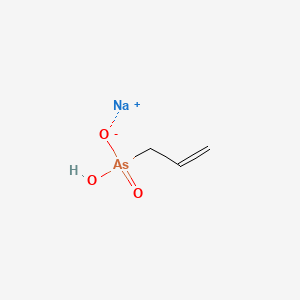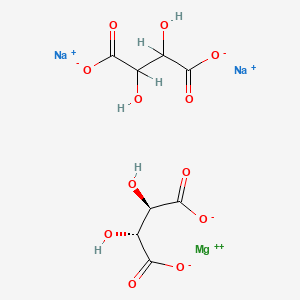
Magnesium disodium bis(R-(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium disodium bis(R-(R*,R*))-tartrate is a coordination compound that features magnesium as the central metal ion coordinated to tartrate ligands. This compound is notable for its chiral properties, making it significant in various stereoselective synthesis processes. The tartrate ligands provide a unique chiral environment, which is essential in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of magnesium disodium bis(R-(R*,R*))-tartrate typically involves the reaction of magnesium salts with sodium tartrate under controlled conditions. The reaction is usually carried out in an aqueous medium, where magnesium chloride or magnesium sulfate is reacted with disodium tartrate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process also involves rigorous purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions: Magnesium disodium bis(R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: It can also be reduced, although this is less common.
Substitution: The tartrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions can yield a variety of magnesium complexes with different ligands.
科学的研究の応用
Magnesium disodium bis(R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying stereoselective biological processes.
Industry: The compound is used in the synthesis of fine chemicals and in the production of materials with specific chiral properties.
作用機序
The mechanism by which magnesium disodium bis(R-(R*,R*))-tartrate exerts its effects is primarily through its chiral environment. The tartrate ligands create a specific spatial arrangement around the magnesium ion, which can influence the reactivity and selectivity of the compound in various reactions. This chiral environment is crucial in asymmetric synthesis, where the compound acts as a catalyst to produce enantiomerically pure products.
類似化合物との比較
Magnesium bis(oxalate): Another magnesium complex with chelating ligands, but with different reactivity and applications.
Magnesium bis(malate): Similar in structure but used in different contexts, particularly in biological systems.
Magnesium bis(citrate): Commonly used in medicinal and nutritional applications.
Uniqueness: Magnesium disodium bis(R-(R*,R*))-tartrate is unique due to its specific chiral properties, which make it particularly valuable in asymmetric synthesis. Its ability to create a chiral environment around the magnesium ion sets it apart from other magnesium complexes, making it a preferred choice in stereoselective reactions.
特性
CAS番号 |
527-34-4 |
|---|---|
分子式 |
C8H8MgNa2O12 |
分子量 |
366.43 g/mol |
IUPAC名 |
magnesium;disodium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.Mg.2Na/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
InChIキー |
NPHUXQNETWXQEM-DGFHWNFOSA-J |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)

